molecular formula C16H22N4O6 B1421055 Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate CAS No. 1242268-00-3

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate

Cat. No.: B1421055
CAS No.: 1242268-00-3
M. Wt: 366.37 g/mol
InChI Key: CWHSHYKUHDXSNT-UHFFFAOYSA-N
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Description

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group, a pyrrolidine ring, and a nitro-substituted nicotinate moiety. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate carbonyl compound.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Nitration of the Nicotinate Moiety: The nitro group is introduced through a nitration reaction, typically using nitric acid or a nitrating mixture under controlled conditions.

    Esterification: The final step involves the esterification of the nicotinic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.

    Substituted Amines: Deprotection of the Boc group yields free amines, which can be further functionalized.

Scientific Research Applications

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drug candidates for treating neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly those containing pyrrolidine and nicotinate moieties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and amino groups.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrrolidine ring and Boc-protected amino group can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc-protected amino group and methyl ester functionalities but differs in the presence of a hydroxy and phenyl group instead of the nitro and pyrrolidine moieties.

    tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also contain Boc-protected amino groups and are used in peptide synthesis and other organic transformations.

Uniqueness

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate is unique due to its combination of a nitro-substituted nicotinate moiety and a pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O6/c1-16(2,3)26-15(22)18-10-5-6-19(9-10)13-12(14(21)25-4)7-11(8-17-13)20(23)24/h7-8,10H,5-6,9H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHSHYKUHDXSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117709
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242268-00-3
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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